molecular formula C17H26N4S B11340079 5,6-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine

5,6-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11340079
M. Wt: 318.5 g/mol
InChI Key: NKAXQRBJHFQTCT-UHFFFAOYSA-N
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Description

N-{5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}-2,2,6,6-TETRAMETHYLPIPERIDIN-4-AMINE is a complex organic compound with a unique structure that includes a thienopyrimidine core and a tetramethylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}-2,2,6,6-TETRAMETHYLPIPERIDIN-4-AMINE typically involves multiple steps. One common method starts with the preparation of the thienopyrimidine core, which is achieved through the reaction of 3-mercapto-2-butanone with malononitrile in the presence of a base such as sodium methoxide. This intermediate is then reacted with urea to form the thienopyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}-2,2,6,6-TETRAMETHYLPIPERIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

N-{5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}-2,2,6,6-TETRAMETHYLPIPERIDIN-4-AMINE has several scientific research applications:

Properties

Molecular Formula

C17H26N4S

Molecular Weight

318.5 g/mol

IUPAC Name

5,6-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C17H26N4S/c1-10-11(2)22-15-13(10)14(18-9-19-15)20-12-7-16(3,4)21-17(5,6)8-12/h9,12,21H,7-8H2,1-6H3,(H,18,19,20)

InChI Key

NKAXQRBJHFQTCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3CC(NC(C3)(C)C)(C)C)C

Origin of Product

United States

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